Product packaging for 9-Thiabicyclo[3.3.1]nonan-3-one(Cat. No.:CAS No. 67194-70-1)

9-Thiabicyclo[3.3.1]nonan-3-one

Cat. No.: B3192991
CAS No.: 67194-70-1
M. Wt: 156.25 g/mol
InChI Key: RCONYUCQGTXZGJ-UHFFFAOYSA-N
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Description

9-Thiabicyclo[3.3.1]nonan-3-one (CAS 67194-70-1) is a chemical compound with the molecular formula C 8 H 12 OS and a molecular weight of 156.25 g/mol . It is characterized by a bicyclic structure that incorporates a sulfur atom in the bridgehead position, a feature known to confer significant conformational rigidity and make this scaffold a subject of interest in various research fields . The compound has a reported density of 1.143 g/cm³, a boiling point of approximately 277.4 °C at 760 mmHg, and a flash point of 141.3 °C . The rigid, three-dimensional framework of the bicyclo[3.3.1]nonane system is a prominent structural motif found in numerous biologically active natural products and synthetic targets . This core structure is recognized for its versatility as a building block in organic synthesis and medicinal chemistry research. The presence of the ketone group at the 3-position provides a reactive handle for further chemical derivatization, allowing researchers to create a diverse library of functionalized molecules for structure-activity relationship (SAR) studies . Scaffolds based on the 9-thiabicyclo[3.3.1]nonane structure have been demonstrated to undergo clean reactivity with various nucleophiles, facilitated by anchimeric assistance from the sulfur atom, leading to high-yielding substitutions and enabling the exploration of novel chemical space . This product is intended for research purposes as a key intermediate or building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12OS B3192991 9-Thiabicyclo[3.3.1]nonan-3-one CAS No. 67194-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-thiabicyclo[3.3.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c9-6-4-7-2-1-3-8(5-6)10-7/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONYUCQGTXZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300230
Record name 9-Thiabicyclo[3.3.1]nonan-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID60300230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67194-70-1
Record name NSC135440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Thiabicyclo[3.3.1]nonan-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID60300230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 9 Thiabicyclo 3.3.1 Nonan 3 One and Its Derivatives

Classical Synthetic Routes to 9-Thiabicyclo[3.3.1]nonan-3-one

Mannich-Type Condensations in Bicyclo[3.3.1]nonane Synthesis

The Mannich reaction is a cornerstone in the synthesis of bicyclo[3.3.1]nonane systems, particularly for nitrogen-containing analogs like 3-aza- and 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org This reaction typically involves the condensation of a ketone possessing acidic α-hydrogens, an aldehyde (often formaldehyde), and a primary amine in the presence of an acid. semanticscholar.org This methodology has proven to be a simple and convenient route for creating the bicyclic structure. semanticscholar.org For instance, a series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been synthesized through a Mannich-type condensation involving an appropriate 4-thianone, an aldehyde, and an amine. tandfonline.com While directly applied to heteroanalogs, the principles of the Mannich condensation are fundamental to the construction of the bicyclo[3.3.1]nonane core, which can be subsequently modified to introduce the desired functionalities. archivog.comsemanticscholar.org

Ring-Closure Strategies for the 9-Thiabicyclo[3.3.1]nonane Skeleton

A prevalent and effective method for constructing the 9-thiabicyclo[3.3.1]nonane skeleton is through the transannular addition of a sulfur-containing electrophile to a cyclooctadiene precursor. A common starting material for this strategy is cis,cis-1,5-cyclooctadiene. orgsyn.orgnih.gov The reaction with sulfur dichloride (SCl₂) leads to the formation of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org An improved version of this condensation utilizes sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene (B75094) to produce the dichloro derivative in high yield. mdpi.comnih.gov This dichloro intermediate is a versatile scaffold for further transformations. nih.gov The neighboring group participation of the sulfur atom in this bicyclic system facilitates the nucleophilic substitution of the chloride atoms. mdpi.comnih.gov

Oxidation of Precursor 9-Thiabicyclo[3.3.1]nonane Diols to this compound

The synthesis of this compound can be achieved through the oxidation of a suitable diol precursor. A key intermediate, (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, is prepared by the hydrolysis of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org This hydrolysis can be carried out using various reagents, including water or aqueous sodium carbonate. orgsyn.org

The subsequent oxidation of the diol to the corresponding dione (B5365651), 9-thiabicyclo[3.3.1]nonane-2,6-dione, has been accomplished using different oxidizing agents. orgsyn.org One method involves the use of chromium trioxide in pyridine (B92270) and dichloromethane, which yields the dione in 65% yield, though this reaction can be difficult to perform reproducibly. orgsyn.org A more reliable and higher-yielding method is the Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, which produces the dione in 88-92% yield. orgsyn.org While this provides the 2,6-dione, the synthesis of the specific 3-one isomer can be accomplished by reacting 9-bromobicyclo[3.3.1]nonan-3-one with tert-butyl alcohol. biosynth.com

Advanced and Novel Synthetic Approaches

One-Pot Catalyst-Free Methods for 9-Thiabicyclo[3.3.1]nonane Derivatives

Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. One such development is a one-pot, catalyst-free method for the synthesis of functionalized 9-selenabicyclo[3.3.1]nonane derivatives, the selenium analogs of the target compound. mdpi.comresearcher.life This method involves the transannular addition-functionalization of cis,cis-1,5-cyclooctadiene with selenium dihalides in the presence of various nucleophiles. mdpi.comresearchgate.net This approach highlights the potential for similar one-pot strategies to be developed for the sulfur-containing counterparts, streamlining the synthesis and reducing waste.

Another innovative one-pot process has been developed for the synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione from biogenic succinic acid. unl.pt This method utilizes a palladium on alumina (B75360) catalyst in a high-pressure carbon dioxide and ionic liquid medium. The reaction proceeds via hydrogenation and yields the dione with high selectivity (70-90%). unl.pt

Application of Transannular Addition-Functionalization in Thia-Analog Synthesis

The transannular addition reaction is a powerful tool for the synthesis of the 9-thiabicyclo[3.3.1]nonane core. The addition of sulfur dichloride to 1,5-cyclooctadiene is a well-established example of this strategy. orgsyn.orgnih.gov This reaction proceeds stereoselectively to give the 2,6-dichloro derivative, which serves as a key intermediate. orgsyn.org The reactivity of this intermediate is significantly influenced by the anchimeric assistance of the bridging sulfur atom, which facilitates nucleophilic substitution reactions at the 2 and 6 positions. nih.gov This allows for the introduction of a variety of functional groups, such as azides and cyanides, in high yields. mdpi.comnih.gov The principle of transannular addition-functionalization has also been successfully applied to the synthesis of selenium analogs, demonstrating the versatility of this approach for creating bicyclic systems with different heteroatoms. mdpi.comresearchgate.net

Synthetic Route Precursor(s) Key Reagents Product Yield
Ring-Closure/Oxidationcis,cis-1,5-cyclooctadiene1. SCl₂, SO₂Cl₂ 2. H₂O/Acetone/Na₂CO₃·H₂O 3. Oxalyl chloride, DMSO9-Thiabicyclo[3.3.1]nonane-2,6-dione88-92% (Oxidation step)
One-Pot HydrogenationSuccinic AcidPd/Al₂O₃, H₂, CO₂, Ionic Liquid9-Thiabicyclo[3.3.1]nonane-2,6-dione70-90% Selectivity
Substitution9-Bromobicyclo[3.3.1]nonan-3-onetert-Butyl alcoholThis compoundModerate

Chemo- and Regioselective Synthesis of this compound Analogs

The chemo- and regioselective synthesis of this compound analogs is fundamental for creating structurally diverse molecules with specific properties. A primary strategy involves the transannular addition of sulfur dichloride to 1,5-cyclooctadiene, which can be an inexpensive route to produce the 2,6-dichloro-9-thiabicyclo[3.3.1]nonane scaffold. mdpi.commdpi.com This dichloro-derivative serves as a versatile precursor, or "privileged scaffold," for further modifications. mdpi.comacs.org The chlorine atoms can be substituted by various nucleophiles, with the reaction's facility being a prime example of anchimeric assistance from the sulfur atom, which helps form episulfonium intermediates that are then captured by nucleophiles. mdpi.commdpi.com This powerful neighboring-group participation allows for clean and efficient substitution chemistry. mdpi.com

For instance, reacting 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with nucleophiles like azides and cyanides in an aqueous solution results in the desired bis(azide) and dicyano derivatives in high yields (83-94%). mdpi.com This highlights the chemoselectivity of the substitution at the C-2 and C-6 positions.

Another approach involves the GaCl₃-catalyzed cascade Michael/ketalization reaction of o-hydroxychalcones with indoline-2-thiones. This method diastereoselectively produces polycyclic indole-fused 2-oxa-8-thiabicyclo[3.3.1]nonane derivatives in moderate to excellent yields. bohrium.com The reaction's regioselectivity is dictated by the initial Michael addition followed by an intramolecular ketalization. bohrium.com

Similarly, in related selenium analogs, the reaction of selenium dibromide with 1,5-cyclooctadiene in the presence of different nucleophiles like methanol (B129727) or ethylene (B1197577) glycol proceeds with high chemo- and regioselectivity to yield 2,6-disubstituted-9-selenabicyclo[3.3.1]nonane derivatives. mdpi.com The formation of potential by-products is often not observed, underscoring the selectivity of these transannular cyclization reactions. mdpi.com

Stereoselective Synthesis of this compound Analogs

Achieving stereocontrol is crucial in the synthesis of this compound analogs due to the impact of stereochemistry on their biological and chemical properties. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral auxiliaries are compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. tcichemicals.com In the synthesis of bicyclo[3.3.1]nonane systems, a chiral auxiliary can be attached to a starting material to induce diastereoselectivity. For example, the Evans aldol (B89426) reaction, a well-known method, uses chiral oxazolidinone auxiliaries to control the stereochemistry of aldol adducts, which can be precursors to cyclic systems. tcichemicals.com While direct examples for this compound are not prevalent in the search results, the principle is widely applicable in organic synthesis. The auxiliary guides the formation of one diastereomer over another, and after the key stereogenic centers are set, it can be removed to yield the enantiomerically enriched product.

Asymmetric catalysis offers an efficient method for generating chiral molecules, where a small amount of a chiral catalyst produces a large quantity of an enantiomerically enriched product. nih.govresearchgate.net Organocatalysis has been particularly successful in constructing bicyclo[3.3.1]nonane skeletons. nih.govnih.govnih.gov

For instance, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts. nih.govnih.gov These catalysts, self-assembled from cinchona alkaloid derivatives and amino acids, yielded products with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov Another example is the enantioselective formal [3+3] annulation of cyclic ketones with enones, catalyzed by a pyrrolidine-thiourea organocatalyst, which affords bicyclo[3.3.1] adducts with good to high enantioselectivities. acs.org

In related systems like 9-azabicyclo[3.3.1]nonan-3-one, ruthenium complex catalysts such as RuCl₂[(S)-BINAP] have been used for the asymmetric hydrogenation of the ketone, yielding the corresponding chiral alcohol with high enantioselectivity (up to 99% ee). The conformational rigidity of the bicyclic scaffold is a key feature that makes it suitable for asymmetric catalysis. researchgate.net

Table 1: Asymmetric Catalysis in Bicyclo[3.3.1]nonane Synthesis

Reaction Type Catalyst System Product Type Selectivity
Domino Michael-hemiacetalization-Michael Modularly Designed Organocatalysts (MDOs) 3-Oxabicyclo[3.3.1]nonan-2-one derivatives Up to 84% yield, >99:1 dr, up to 96% ee nih.gov
Asymmetric Hydrogenation Ruthenium complex (e.g., RuCl[(S)-BINAP]) endo-9-Azabicyclo[3.3.1]nonan-3-ol High yield, up to 99% ee

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a common method to obtain pure enantiomers. This can be achieved by separating diastereomeric derivatives or through chiral chromatography.

One method involves reacting the racemic ketone with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility, allowing for separation by fractional crystallization. tcichemicals.com For example, a racemic mixture of 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one, a related analog, underwent spontaneous resolution upon recrystallization from a mixture of ethyl acetate (B1210297) and petroleum ether, yielding chiral crystals. researchgate.net

Another powerful technique is chiral column chromatography, which can separate enantiomers directly. Dynamic kinetic resolution is an advanced method that combines resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Table 2: Chemical Compounds Mentioned

Compound Name Structure/Scaffold
This compound Bicyclic thia-ketone
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane Dichloro-substituted thia-bicyclononane
1,5-Cyclooctadiene Cyclic diene
o-Hydroxychalcones Aromatic ketone
Indoline-2-thiones Indole derivative
2-Oxa-8-thiabicyclo[3.3.1]nonane Bicyclic oxa-thia compound
9-Selenabicyclo[3.3.1]nonane Bicyclic selena compound
Chiral Oxazolidinone Chiral auxiliary
3-Oxabicyclo[3.3.1]nonan-2-one Bicyclic oxa-lactone
Cinchona Alkaloid Class of chiral catalysts
9-Azabicyclo[3.3.1]nonan-3-one Bicyclic aza-ketone
RuCl₂[(S)-BINAP] Chiral ruthenium catalyst
Pyrrolidine-thiourea Chiral organocatalyst

Chemical Reactivity and Transformations of 9 Thiabicyclo 3.3.1 Nonan 3 One

Reactions at the Carbonyl Moiety (C3) of 9-Thiabicyclo[3.3.1]nonan-3-one

The ketone functionality at the C3 position is a primary site for various chemical transformations, including reductions and nucleophilic additions.

Reduction Reactions to Form 9-Thiabicyclo[3.3.1]nonan-3-ols

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohols, 9-Thiabicyclo[3.3.1]nonan-3-ols. The stereochemical outcome of this reduction is influenced by the reagents and conditions employed. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) produces the endo-alcohol, endo-9-thiabicyclo[3.3.1]nonan-3-ol. This researchgate.netstereoselectivity suggests that the hydride attack occurs preferentially from the less sterically hindered exo face of the molecule. The predominant conformation of the resulting endo-alcohol has been shown to be a chair-boat based on 13C NMR data. Photo researchgate.netchemical reactions also lead to reduction; direct irradiation in methanol (B129727) results in the predominant formation of the endo-alcohol, a characteristic reactivity that can be explained by a charge-transfer interaction between the sulfur and carbonyl moieties in the photo-excited state.

oup.comTable 1: Reduction Reactions of this compound

researchgate.netoup.com
Reagent/ConditionProductStereochemistryReference
Sodium Borohydride (NaBH₄)9-Thiabicyclo[3.3.1]nonan-3-olendo
Direct irradiation in Methanol9-Thiabicyclo[3.3.1]nonan-3-olendo

Nucleophilic Additions to the Ketone Functionality

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. Studies on analogous diheterabicyclo[3.3.1]nonan-9-ones provide insight into this reactivity. For example, the 1,2-addition of aryl Grignard reagents to the carbonyl group of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one leads to the formation of tertiary alcohols. A pro researchgate.nettandfonline.composed mechanism suggests that the Grignard reagent may coordinate with the sulfur atom in a boat conformer of the bicyclic system before attacking from the sulfur side. This researchgate.nettype of reaction, when applied to this compound, would involve the addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the C3 carbonyl, yielding tertiary alcohols after an aqueous workup.

Alkylation and Acylation at the Carbonyl Alpha Positions

While specific examples of α-alkylation or α-acylation of this compound are not extensively documented, the general principles of ketone enolate chemistry are applicable. The protons on the carbons alpha to the carbonyl group (C2 and C4) can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile, reacting with electrophiles such as alkyl halides (for alkylation) or acyl chlorides (for acylation). Research on related bicyclo[3.3.1]nonane systems has shown that enolate formation is a key step in various transformations. For i oup.comdoi.orgnstance, base-catalyzed skeletal isomerizations of substituted 9-thiabicyclo[3.3.1]nona-3,7-dien-2-ones proceed through a common enolate intermediate. The r oup.comoup.comegioselectivity and stereoselectivity of such reactions on this compound would be dictated by the rigid bicyclic structure and the relative thermodynamic and kinetic acidity of the α-protons.

Transformations Involving the Bridging Sulfur Atom (S9)

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The bridging sulfide (B99878) can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone. The oxidation of this compound with one equivalent of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) would be expected to yield the sulfoxide, while using an excess of the oxidant leads to the sulfone. Indee lifesciencesite.comd, the oxidation of this compound with m-CPBA has been reported to produce the corresponding sulfone. The s researchgate.netelective oxidation of a sulfide in the presence of other functional groups, such as a ketone, is a well-established transformation in organic synthesis. A var nih.goviety of reagents, including hydrogen peroxide, peracids, and sodium meta-periodate, are commonly used for the oxidation of sulfides.

oup.comTable 2: Oxidation of the Sulfur Atom in this compound

researchgate.net
ReagentProductReference
m-Chloroperbenzoic acid (m-CPBA)This compound-9,9-dioxide (Sulfone)

Role of the Sulfur Atom in Anchimeric Assistance During Reactions

One of the most significant features of the 9-thiabicyclo[3.3.1]nonane skeleton is the ability of the sulfur atom to provide anchimeric assistance, or neighboring group participation (NGP). This phenomenon is powerfully demonstrated in the reactions of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. In th researchgate.netis system, the sulfur atom's lone pair of electrons can attack the carbon bearing a leaving group (e.g., a chloride) in an intramolecular SN2 fashion. This participation forms a highly reactive, strained episulfonium ion intermediate.

T oregonstate.eduhis intermediate is then readily attacked by external nucleophiles. The o mdpi.comverall process results in a double inversion of stereochemistry, leading to a net retention of configuration at the reaction center. This powerful anchimeric assistance dramatically accelerates the rate of nucleophilic substitution. Comparative studies have shown that the anchimeric assistance from a selenium atom in the analogous 9-selenabicyclo[3.3.1]nonane system is even more pronounced, by about two orders of magnitude, than that of sulfur. This inherent reactivity makes the 9-thiabicyclo[3.3.1]nonane framework a valuable and predictable scaffold for stereocontrolled functionalization.

Nucleophilic Substitution Reactions on Substituted 9-Thiabicyclo[3.3.1]nonanes

The 9-thiabicyclo[3.3.1]nonane framework, particularly when substituted with leaving groups, serves as a valuable scaffold for various chemical transformations. The presence of the sulfur atom at the 9-position profoundly influences the reactivity of the bicyclic system, especially in nucleophilic substitution reactions.

Substitution at Halogenated Centers (e.g., 2,6-Dihalo-9-thiabicyclo[3.3.1]nonane)

2,6-Dichloro-9-thiabicyclo[3.3.1]nonane is a well-studied derivative that readily undergoes nucleophilic substitution. nih.govmdpi.com The chlorine atoms serve as effective leaving groups, and their replacement is significantly facilitated by the neighboring sulfur atom. nih.govmdpi.com This compound has proven to be a versatile platform for the introduction of various nucleophiles, including azides, cyanides, and organomagnesium reagents (Grignard reagents). nih.govmdpi.comnih.govfigshare.com

The reactions are often clean and high-yielding, allowing for the synthesis of a range of disubstituted products. For instance, treatment of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with sodium azide (B81097) or potassium cyanide in an aqueous acetonitrile (B52724) solution at room temperature results in the corresponding diazido and dicyano derivatives in excellent yields. mdpi.com The substitution process is stepwise, with the replacement of the first chlorine atom occurring much faster than the second. stackexchange.com This reactivity is attributed to the powerful anchimeric assistance (neighboring group participation) provided by the sulfur bridge. mdpi.comstackexchange.com

The utility of this scaffold extends to carbon-carbon bond formation, as it demonstrates clean reactivity with organomagnesium nucleophiles. nih.govfigshare.com This highlights the robustness of the bicyclic system and the predictable nature of its substitution reactions.

SubstrateNucleophileSolvent/ConditionsProductYieldReference
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneSodium Azide (NaN₃)H₂O:CH₃CN (1:1), RT, 60-90 min2,6-Diazido-9-thiabicyclo[3.3.1]nonane90-94% mdpi.com
2,6-Dichloro-9-thiabicyclo[3.3.1]nonanePotassium Cyanide (KCN)H₂O:CH₃CN (1:1), RT, 60-90 min2,6-Dicyano-9-thiabicyclo[3.3.1]nonane83-90% mdpi.com
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneGrignard ReagentsNot specified2,6-Dialkyl/Aryl-9-thiabicyclo[3.3.1]nonaneNot specified nih.govfigshare.com

Mechanism of Double Inversion in Substitution Pathways

A key mechanistic feature of nucleophilic substitution on 2,6-dihalo-9-thiabicyclo[3.3.1]nonanes is the preservation of stereochemistry in the final product. mdpi.comechemi.com This outcome is the result of a "double inversion" process, driven by neighboring group participation from the sulfur atom. mdpi.comstackexchange.comechemi.com

The mechanism proceeds as follows:

First Inversion (Formation of Episulfonium Ion): A lone pair of electrons on the bridging sulfur atom attacks one of the carbon atoms bearing a halogen (e.g., chlorine) from the backside, displacing the halide ion in an intramolecular SN2 reaction. stackexchange.comechemi.com This step results in an inversion of configuration at the carbon center and the formation of a highly reactive, water-soluble tricyclic episulfonium ion intermediate. mdpi.comstackexchange.com

Second Inversion (Nucleophilic Attack): The external nucleophile then attacks the same carbon atom of the strained episulfonium ring. stackexchange.comechemi.com This attack also proceeds via an SN2 mechanism, forcing the ring to open and causing a second inversion of configuration at the carbon center. stackexchange.comechemi.com

Photochemical Behavior of this compound

The photochemical reactivity of this compound is characterized by distinct pathways that are highly dependent on the reaction conditions, particularly the solvent used for the irradiation. rsc.orgrsc.orgresearchgate.net

Norrish Type I Cleavage Reactions

The principal photochemical reaction of this compound upon irradiation is the Norrish Type I cleavage. rsc.orgresearchgate.net This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming a biradical intermediate. wikipedia.org

In the case of this compound, irradiation in tert-butyl alcohol primarily leads to products derived from Norrish Type I cleavage. rsc.orgresearchgate.net The main product isolated from this reaction is tert-butyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate. rsc.orgresearchgate.net This outcome differs from its monocyclic and norbicyclic analogs, which tend to yield ring-contracted thilactones under similar conditions, highlighting a distinct chemoselectivity for the this compound system. rsc.orgresearchgate.net

Photo-Reduction and Adduct Formation

When the photochemical reaction is carried out in a different solvent, such as methanol, a different reaction pathway predominates. rsc.orgresearchgate.net Direct irradiation of this compound in methanol results mainly in the formation of the corresponding endo-alcohol, endo-9-thiabicyclo[3.3.1]nonan-3-ol. rsc.orgresearchgate.net This product is the result of photo-reduction of the ketone functionality.

This characteristic photoreactivity is proposed to stem from a charge-transfer interaction between the non-bonding electrons of the sulfur atom and the photo-excited carbonyl group. rsc.orgresearchgate.net In addition to reduction, the formation of solvent adducts has also been observed. electronicsandbooks.com

Influence of Solvent and Reaction Conditions on Photoreactivity

The solvent plays a critical role in dictating the outcome of the photochemical reactions of this compound. This influence demonstrates a clear divergence in reaction mechanisms based on the surrounding medium.

In tert-butyl alcohol , a non-polar, aprotic solvent, the Norrish Type I cleavage is the favored pathway, leading to rearrangement and incorporation of the solvent into the final product. rsc.orgresearchgate.net

In methanol , a polar, protic solvent, the photoreactivity shifts towards photo-reduction of the carbonyl group to an alcohol. rsc.orgresearchgate.net This suggests that the protic nature of the solvent facilitates the reduction pathway, likely through the stabilization of intermediates or by acting as a hydrogen donor.

This solvent-dependent chemoselectivity underscores the complex interplay of electronic and environmental factors in the excited-state chemistry of this bicyclic ketone.

CompoundSolventPredominant ReactionProduct(s)Reference
This compoundtert-Butyl AlcoholNorrish Type I Cleavagetert-Butyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate rsc.orgresearchgate.net
This compoundMethanolPhoto-reductionendo-9-Thiabicyclo[3.3.1]nonan-3-ol rsc.orgresearchgate.net

Rearrangement Reactions of the 9-Thiabicyclo[3.3.1]nonane Skeleton

The rigid yet conformationally mobile framework of the 9-thiabicyclo[3.3.1]nonane skeleton makes it a fascinating substrate for a variety of rearrangement reactions. These transformations often lead to the formation of more complex and thermodynamically stable polycyclic systems, such as adamantanes and related cage compounds. The presence of the sulfur atom can influence the course of these rearrangements through electronic effects and by acting as a handle for directing skeletal reorganizations.

One of the most significant rearrangement pathways involves the transannular interaction between different positions of the bicyclic system, often triggered by the generation of reactive intermediates like carbenes or cations. These reactions can lead to the formation of new carbon-carbon bonds and the construction of intricate three-dimensional structures.

A notable example is the synthesis of 9-thianoradamantane from this compound. This transformation is achieved through a transannular C-H carbene insertion reaction. acs.org The starting ketone is first converted to its p-toluenesulfonylhydrazone, which upon treatment with a base, generates a carbene at the C-3 position. This highly reactive intermediate then inserts into the C-H bond at the C-7 position, forging a new bond and creating the compact cage structure of 9-thianoradamantane. acs.org

Acid-catalyzed rearrangements are also a powerful tool for the skeletal transformation of 9-thiabicyclo[3.3.1]nonane derivatives. For instance, appropriately substituted bicyclo[3.3.1]nonan-9-ones can undergo rearrangement to form the highly stable adamantanone core. In a study by Jung and Lee, 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one was treated with trifluoromethanesulfonic acid, which promoted the formation of an adamantyl cation. This cation could then be trapped by various nucleophiles, leading to a range of substituted adamantanones. ucla.edunih.gov This type of rearrangement highlights the propensity of the bicyclo[3.3.1]nonane skeleton to reorganize into the strain-free diamondoid structure of adamantane.

Photochemical conditions can also induce skeletal rearrangements. An interesting case is the photorearrangement of 9-thiabicyclo[3.3.1]nona-3,7-diene-2,6-dione, which upon irradiation, is converted to 2-thiabicyclo[3.3.1]nona-3,7-diene-6,9-dione. This transformation involves a significant reorganization of the bicyclic framework.

Furthermore, the synthesis of the core structure of tagetitoxin, a natural product inhibitor of RNA polymerase, involves a key photochemical 1,2-rearrangement. This step transforms a bridged bicyclic monothioacetal into the 9-oxa-3-thiabicyclo[3.3.1]nonane ring system, demonstrating the utility of rearrangement reactions in the synthesis of complex molecules. acs.orgnih.gov

The following table summarizes key rearrangement reactions of derivatives of the 9-thiabicyclo[3.3.1]nonane skeleton, showcasing the starting materials, reagents and conditions, the resulting rearranged products, and the corresponding yields.

Starting MaterialReagents and ConditionsRearranged ProductYield (%)Ref.
This compound1. p-Toluenesulfonylhydrazide, EtOH, reflux; 2. NaH, THF, reflux9-ThianoradamantaneNot specified acs.org
1,5-Dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-oneTrifluoromethanesulfonic acid, Benzene, 21 °C, 3 h1,3,5-Trimethyl-7-phenyladamantan-2-one95 ucla.edu
9-Thiabicyclo[3.3.1]nona-3,7-diene-2,6-dionePhotolysis (wavelength not specified)2-Thiabicyclo[3.3.1]nona-3,7-diene-6,9-dioneNot specified
Bridged bicyclic monothioacetal with pendant diazoesterPhotochemical 1,2-rearrangement9-Oxa-3-thiabicyclo[3.3.1]nonane derivativeNot specified acs.orgnih.gov

Mechanistic Studies in Reactions Involving 9 Thiabicyclo 3.3.1 Nonan 3 One

Neighboring Group Participation of the Sulfur Atom

The sulfur atom at the 9-position of the bicyclic system plays a crucial role in the reactivity of the molecule, primarily through neighboring group participation (NGP), also known as anchimeric assistance. This participation is particularly evident in nucleophilic substitution reactions at positions beta to the sulfur, such as at the C2 and C6 atoms in related derivatives.

Formation of Intramolecular Sulfonium (B1226848) Ion Intermediates

A key feature of the neighboring group participation by the sulfur atom is the formation of a transient, intramolecular episulfonium ion. mdpi.com In derivatives such as 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the lone pair of electrons on the sulfur atom can attack the carbon atom bearing a leaving group (e.g., a chloride), displacing it in an intramolecular SN2 fashion. echemi.comstackexchange.com This results in the formation of a highly reactive, tricyclic sulfonium ion intermediate. mdpi.comorgsyn.org This intermediate has been suggested in the solvolysis of the dichloro derivative and has been studied in detail using 13C NMR spectroscopy. orgsyn.org The formation of this water-soluble and highly activated episulfonium ion facilitates subsequent reactions with a wide range of nucleophiles. mdpi.com

The process can be visualized as the sulfur atom's lone pair acting as an internal nucleophile, leading to an inversion of configuration at the reaction center. stackexchange.com The resulting episulfonium ion is then susceptible to attack by an external nucleophile.

Anchimeric Assistance in Nucleophilic Substitution Reactions

The formation of the sulfonium ion intermediate significantly accelerates the rate of nucleophilic substitution reactions, a phenomenon known as anchimeric assistance. stackexchange.com The reaction of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with nucleophiles like azide (B81097) and cyanide is a prime example of this powerful effect. mdpi.com The initial displacement of the first chloride by the internal sulfur atom is considerably faster than the subsequent step. stackexchange.com

Charge-Transfer Interactions in Photochemical Processes

The photochemistry of 9-thiabicyclo[3.3.1]nonan-3-one reveals significant electronic interactions between the sulfur atom and the carbonyl group. rsc.org Upon photoexcitation, a charge-transfer (CT) interaction can occur between the non-bonding electrons of the sulfur atom (donor) and the carbonyl moiety (acceptor). rsc.orgrsc.org This phenomenon has been invoked to explain the characteristic photoreactivity of the ketone, particularly in protic solvents like methanol (B129727). rsc.org

Direct irradiation of this compound in methanol leads to the predominant formation of the photoreduced product, the endo-alcohol (endo-9-thiabicyclo[3.3.1]nonan-3-ol). rsc.orgrsc.orgrsc.org This specific outcome is attributed to the charge-transfer interaction in the photo-excited state. rsc.org The formation of this charge-transfer complex influences the subsequent reaction pathways, favoring reduction over other photochemical processes like the Norrish Type I cleavage that is observed as the principal reaction in tert-butyl alcohol. rsc.orgrsc.org In tert-butyl alcohol, the major product is tert-butyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate, resulting from a Norrish Type I cleavage, demonstrating a significant solvent-dependent shift in photoreactivity. rsc.org Similar charge-transfer interactions have been studied in related bicyclic thia-ketones, such as 9-thiabicyclo[3.3.1]non-6-en-2-one, further supporting the concept of through-space electronic communication between the sulfur and carbonyl chromophores. acs.orgacs.org

Elucidation of Reaction Pathways for Cyclization and Fragmentation

The rigid framework of this compound and its derivatives serves as a platform for studying various cyclization and fragmentation reactions. The diketone derivative, 9-thiabicyclo[3.3.1]nonane-2,6-dione, is a versatile intermediate for preparing other heterocyclic systems. orgsyn.org It provides a synthetic entry to ring systems such as 2-thiaadamantane, thiacyclohexane, and 2,6-dithiaadamantane. orgsyn.org

The photochemical behavior of this compound also provides examples of fragmentation pathways. As mentioned previously, irradiation in tert-butyl alcohol leads to a Norrish Type I cleavage. rsc.org This fragmentation pathway involves the homolytic cleavage of the C1-C2 or C2-C3 bond adjacent to the carbonyl group, ultimately leading to the ring-opened product, tert-butyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate. rsc.orgrsc.org This contrasts with the behavior of its monocyclic or norbicyclic analogues which tend to yield ring-contracted thilactones under similar conditions, highlighting how the specific bicyclic structure dictates the fragmentation pathway. rsc.org

Base-promoted intramolecular aldol (B89426) condensations are also key cyclization reactions used to form the bicyclo[3.3.1]nonan-9-one core structure, which is a precursor to the thia-analogue. rsc.orgnih.gov These methods are crucial in the synthesis of complex natural products containing this bicyclic framework. rsc.orgnih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

Quantitative studies on reactions involving the 9-thiabicyclo[3.3.1]nonane scaffold provide insight into the kinetic and thermodynamic driving forces of these transformations. The powerful anchimeric assistance provided by the sulfur atom is a key kinetic factor. mdpi.com Nucleophilic substitution reactions on 2,6-dichloro-9-thiabicyclo[3.3.1]nonane proceed rapidly, with reactions often reaching completion in under 90 minutes at room temperature, affording products in high yields (83-98%). mdpi.com

Kinetic data for the reaction of thiol esters containing different chromophores with nucleophiles like N-acetyl-l-cysteine have been studied, providing a basis for understanding reaction rates in related systems. acs.org While specific rate constants for this compound itself are not detailed in the provided results, comparative rate studies on the analogous 2,6-dichloro derivatives of 9-thia- and 9-selenabicyclo[3.3.1]nonane have been performed. mdpi.com These studies established that the anchimeric assistance from selenium is about two orders of magnitude greater than that from sulfur, quantifying the kinetic advantage provided by the heavier chalcogen. mdpi.comd-nb.info

From a thermodynamic perspective, the stability of intermediates and products governs the reaction outcomes. In photochemical reactions, the relative stability of the resulting products can be influenced by the solvent and irradiation conditions. For example, the photolysis in propan-2-ol yields predominantly the photoreduced alcohols, but the ratio of the endo and exo isomers can be inverted depending on the reaction conditions, suggesting a subtle interplay of kinetic and thermodynamic control. rsc.org Density functional theory (DFT) calculations on related systems, such as the hydroboration of allenes with 9-borabicyclo[3.3.1]nonane, have been used to explore the origins of kinetic versus thermodynamic control, revealing that the initial kinetically favored product can isomerize to a more thermodynamically stable form. nih.gov Similar principles would apply to the reactions of this compound.

The product distribution from the photolysis of this compound under various conditions is summarized in the table below.

SolventIrradiation ConditionMajor Product(s)Minor Product(s)Reference
tert-Butyl Alcohol-tert-Butyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate (Norrish Type I product)- rsc.org
MethanolDirect Irradiationendo-9-Thiabicyclo[3.3.1]nonan-3-olexo-9-Thiabicyclo[3.3.1]nonan-3-ol, Methyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate, Solvent Adducts rsc.orgrsc.org
MethanolPyrex Filterendo- and exo-9-Thiabicyclo[3.3.1]nonan-3-olMethyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate, Solvent Adducts rsc.org
Propan-2-ol-endo- and exo-9-Thiabicyclo[3.3.1]nonan-3-olIsopropyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate, Mixed Pinacols rsc.org

Synthetic Utility and Applications of 9 Thiabicyclo 3.3.1 Nonan 3 One As a Chemical Building Block

Role of 9-Thiabicyclo[3.3.1]nonan-3-one as a Versatile Intermediate in Organic Synthesis

This compound is a valuable synthetic intermediate due to its unique bicyclic structure containing a sulfur atom. ontosight.ai Its preparation can be achieved through various routes, including the reaction of cycloocta-2,7-dienone with sodium sulfide (B99878) in aqueous methanol (B129727), which provides the compound in good yield. acs.org Another approach involves the oxidation of the corresponding diol, (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, though this method can present challenges in reproducibility. orgsyn.org

The ketone functionality at the 3-position and the presence of the sulfur bridge allow for a range of chemical transformations. For instance, reduction of this compound with sodium borohydride (B1222165) yields the corresponding alcohol, endo-9-thiabicyclo[3.3.1]nonan-3-ol. acs.org Furthermore, the ketone can be converted to its p-toluenesulfonylhydrazone, which upon pyrolysis, leads to the formation of the novel 9-thianoradamantane skeleton through a transannular C-H carbene insertion reaction. acs.org

The diketone analogue, 9-thiabicyclo[3.3.1]nonane-2,6-dione, is also a versatile intermediate. orgsyn.org It serves as a precursor for various 9-thiabicyclo[3.3.1]nonane derivatives and provides a synthetic entry to other heterocyclic systems like 2-thiaadamantane, thiacyclohexane, and thiacycloheptane. orgsyn.org The synthesis of this diketone can be accomplished by the oxidation of (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol. orgsyn.org

The reactivity of the bicyclo[3.3.1]nonane framework is significantly influenced by the heteroatom at the 9-position. In the case of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the sulfur atom provides powerful anchimeric assistance, facilitating the nucleophilic substitution of the chlorine atoms with moieties like azides and cyanides in high yields. mdpi.comnih.gov This neighboring group participation proceeds through a water-soluble and highly activated episulfonium ion intermediate. mdpi.com

Starting MaterialReagentsProductYieldReference
Cycloocta-2,7-dienoneSodium sulfide, aqueous methanolThis compoundGood acs.org
This compoundSodium borohydrideendo-9-Thiabicyclo[3.3.1]nonan-3-olNot specified acs.org
This compoundp-Toluenesulfonylhydrazone, pyrolysis9-ThianoradamantaneNot specified acs.org
(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diolOxalyl chloride, DMSO9-Thiabicyclo[3.3.1]nonane-2,6-dione88-92% orgsyn.org
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneSodium azide (B81097) or Potassium cyanide2,6-Diazido- or 2,6-Dicyano-9-thiabicyclo[3.3.1]nonane>80% mdpi.comnih.gov

Scaffold for Constructing Complex Molecular Architectures

The rigid bicyclo[3.3.1]nonane framework is a prominent structural motif in numerous biologically active natural products. rsc.orgresearchgate.netresearchgate.net This makes its derivatives, including this compound, attractive scaffolds for the synthesis of complex molecular architectures. rsc.org The defined three-dimensional structure of the bicyclo[3.3.1]nonane system allows for precise spatial arrangement of functional groups, which is crucial for biological activity and applications in supramolecular chemistry. researchgate.net

Derivatives of bicyclo[3.3.1]nonane have been utilized in the synthesis of natural products and their analogues. nih.gov For example, appropriately modified bicyclo[3.3.1]nonane units serve as precursors for intricate targets. nih.gov The versatility of this scaffold is further highlighted by its presence in a wide array of natural products, including alkaloids, terpenoids, and polyketides. researchgate.net

The 2,6-disubstituted-9-thiabicyclo[3.3.1]nonane system, in particular, has been recognized as a privileged bivalent scaffold. acs.org The facile and high-yielding substitution reactions of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane allow for the introduction of diverse functionalities, making it a valuable platform for combinatorial chemistry and the development of molecular libraries. mdpi.comnih.gov

Applications in the Development of Novel Materials and Polymer Chemistry

The unique structural and reactive properties of 9-thiabicyclo[3.3.1]nonane derivatives lend themselves to applications in materials science and polymer chemistry. Polycationic polymers incorporating the 9-thiabicyclo[3.3.1]nonane unit have demonstrated antimicrobial activity, effectively inhibiting the growth of bacteria such as Bacillus subtilis and Escherichia coli at low concentrations. mdpi.com

Furthermore, novel polycationic materials based on 9-thia-, 9-aza-, and 9-selena[3.3.1]bicyclononanes have been synthesized and investigated as potential DNA-transfecting polymers. mdpi.com An important characteristic for such applications is the ability of the polymer to degrade into non-toxic components after cellular uptake of the DNA-polymer complex. mdpi.com

In a different application, N,N'-bis(1-methylethyl)-9-thiabicyclo[3.3.1]nonane-2,6-diamine has been used in the formulation of rust-inhibiting coatings for steel. google.com This diamine, when mixed with divinyl ketone, forms a coating that cures at room temperature. google.com

Catalytic Applications Involving the Bicyclo[3.3.1]nonane Framework

The rigid and well-defined geometry of the bicyclo[3.3.1]nonane skeleton makes it an attractive framework for the design of ligands and catalysts for asymmetric synthesis. rsc.orgresearchgate.net Chiral derivatives of bicyclo[3.3.1]nonane have garnered considerable attention for their potential use in asymmetric catalysis. researchgate.net The conformational preferences of the bicyclic system, which can exist in chair-chair, chair-boat, or boat-boat conformations, can be influenced by substitution patterns and the nature of the heteroatom at the 9-position, offering a means to tune the catalytic environment. rsc.org

While specific catalytic applications of this compound itself are not extensively documented, the broader class of bicyclo[3.3.1]nonane derivatives has been explored in various catalytic transformations. For instance, derivatives of bicyclo[3.3.1]nonane are being investigated as catalysts in asymmetric reactions. The development of efficient synthetic routes to functionalized bicyclo[3.3.1]nonanes is crucial for advancing their application in catalysis. deepdyve.com

Derivatization Strategies and Analog Chemistry of 9 Thiabicyclo 3.3.1 Nonan 3 One

Synthesis of Substituted 9-Thiabicyclo[3.3.1]nonan-3-one Derivatives

The strategic functionalization of the 9-thiabicyclo[3.3.1]nonane core is crucial for modulating its physicochemical and biological properties. Research has primarily focused on introducing substituents at various positions of the bicyclic ring.

The C2 and C6 positions of the 9-thiabicyclo[3.3.1]nonane skeleton are particularly amenable to functionalization due to the anchimeric assistance provided by the sulfur atom. mdpi.comtue.nl This neighboring group participation facilitates nucleophilic substitution reactions at these positions. A key precursor for such modifications is 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which can be synthesized from the reaction of sulfur dichloride with 1,5-cyclooctadiene (B75094). mdpi.com The chlorine atoms in this compound are readily displaced by a variety of nucleophiles.

For instance, treatment of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with sodium azide (B81097) or sodium cyanide in an aqueous acetonitrile (B52724) solution at room temperature affords the corresponding bis(azide) and dicyano derivatives in high yields. mdpi.com The reaction proceeds through a highly activated episulfonium ion intermediate, which is susceptible to nucleophilic attack. mdpi.com This method provides a straightforward route to introduce versatile functional groups that can be further elaborated.

The reactivity of these positions is highlighted by the facile and clean substitution chemistry observed, making the 9-thiabicyclo[3.3.1]nonane scaffold a well-behaved platform for displaying various chemical components. mdpi.com

The introduction of a wide array of functional groups onto the 9-thiabicyclo[3.3.1]nonane framework has been explored to generate a library of derivatives with diverse properties. Beyond azides and cyanides, other nucleophiles have been successfully employed to create novel analogs. mdpi.com For example, derivatives with anti-inflammatory activity have been synthesized through nucleophilic substitution of the halogen in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. nih.gov

Furthermore, the development of antimicrobial coatings has been achieved by incorporating the 9-thiabicyclo[3.3.1]nonane moiety, demonstrating both antibacterial and antifungal activities. nih.gov The ability to introduce functionalities such as hydroxyl and 2-hydroxyethoxy groups has also been noted, which can influence the solubility and biological interactions of the resulting compounds. mdpi.com

The versatility of the 9-thiabicyclo[3.3.1]nonane core is further exemplified by its use in the construction of polycationic polymers. nih.gov These derivatization strategies underscore the potential of this scaffold in materials science and medicinal chemistry.

Related Bicyclo[3.3.1]nonane Heteroanalogs

The investigation of heteroanalogs of bicyclo[3.3.1]nonane, where the sulfur atom or carbon atoms are replaced by other heteroatoms, provides valuable insights into the influence of the heteroatom on the structure, reactivity, and properties of the bicyclic system.

Azabicyclo[3.3.1]nonane derivatives, where a nitrogen atom replaces a carbon atom in the bicyclic framework, are a significant class of heteroanalogs. rsc.orgnih.gov The synthesis of these compounds can be achieved through various methods, including tandem Mannich reactions and intramolecular cyclizations of iminium salts. smolecule.com For example, 3-azabicyclo[3.3.1]nonane derivatives can be prepared in high yields through a one-pot condensation of aromatic ketones, paraformaldehyde, and dimethylamine. smolecule.com

Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture have shown a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov The reactivity of these derivatives is influenced by the bridgehead nitrogen, which can participate in iminium ion formation and facilitate nucleophilic substitutions. smolecule.com Comparative studies on the anchimeric assistance effect have shown that the nitrogen atom's participation is less pronounced than that of sulfur or selenium. nih.govrsc.org

Oxabicyclo[3.3.1]nonane derivatives, containing an oxygen atom in the bicyclic core, have been synthesized and studied for their conformational properties and potential as synthetic intermediates. mdpi.comscispace.com The Prins cyclization reaction is a notable method for constructing the 3-oxabicyclo[3.3.1]nonane skeleton. mdpi.com A highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino reaction. nih.gov

Force field calculations have been employed to study the conformational energies and geometries of various oxa- and dioxabicyclo[3.3.1]nonanes. scispace.com These studies reveal that the introduction of oxygen atoms significantly influences the conformational preferences of the bicyclic system, particularly the flattening of the cyclohexane (B81311) rings. scispace.com For instance, in 3-oxabicyclo[3.3.1]nonane, the chair-chair conformer is the most stable. scispace.com The 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane derivatives often adopt a boat-chair conformation due to lone pair-lone pair repulsion between the heavy atoms at the 3 and 7 positions. rsc.org

Selenabicyclo[3.3.1]nonane derivatives, where selenium replaces sulfur, have been synthesized primarily through the transannular addition of selenium dihalides to 1,5-cyclooctadiene. mdpi.comrsc.orgmdpi.comsemanticscholar.org This reaction proceeds with high selectivity to afford 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes in near-quantitative yields. mdpi.com

A key feature of these selenium analogs is the significantly enhanced anchimeric assistance provided by the selenium atom compared to sulfur. nih.govmdpi.comrsc.orgmdpi.comsemanticscholar.org Quantitative studies measuring the rates of nucleophilic substitution in 2,6-dichloro-9-thia- and 2,6-dichloro-9-selenabicyclo[3.3.1]nonanes revealed that the anchimeric assistance effect of the selenium atom is approximately two orders of magnitude greater than that of the sulfur atom. mdpi.comsemanticscholar.org This heightened reactivity makes 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes valuable precursors for the synthesis of a wide range of functionalized derivatives through nucleophilic substitution reactions. nih.govmdpi.commdpi.comsemanticscholar.org This has led to the development of efficient "click chemistry" methods for preparing novel organoselenium compounds. mdpi.com

Future Research Directions and Advanced Perspectives on 9 Thiabicyclo 3.3.1 Nonan 3 One Chemistry

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The conventional synthesis of 9-thiabicyclo[3.3.1]nonane derivatives often involves multi-step procedures. A primary goal for future research is the development of novel synthetic routes that are more efficient, atom-economical, and environmentally benign.

One promising approach is the use of visible light-driven cyclization in the presence of photoredox catalysts. rsc.org This green chemistry technique can facilitate reactions under mild conditions, potentially reducing the need for harsh reagents and high temperatures. rsc.org Another area of interest is the application of biocatalytic reactions , which utilize enzymes to catalyze the synthesis of bicyclic compounds with high selectivity and sustainability. numberanalytics.com The development of one-pot synthesis methodologies, such as the Robinson-Schöpf reaction modified for the synthesis of related azabicyclo[3.3.1]nonanes, highlights the potential for creating complex bicyclic structures in a single, efficient step.

Furthermore, refining existing methods, such as the condensation reaction of 1,5-cyclooctadiene (B75094) with sulfur dichloride, continues to be important. mdpi.comresearchgate.netnih.gov Improving the yields and purity of the initial scaffold, for instance, by using a sequential treatment with sulfur monochloride and sulfuryl chloride, provides a more robust and convenient starting point for further derivatization. mdpi.com

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of 9-thiabicyclo[3.3.1]nonan-3-one is crucial for optimizing existing reactions and designing new ones. The neighboring group participation (NGP) of the sulfur atom is a key feature of this system's reactivity, facilitating nucleophilic substitutions via the formation of an episulfonium ion intermediate. mdpi.comechemi.com

Future research will likely focus on elucidating the finer details of these NGP-assisted reactions. This includes studying the stereochemical outcomes of substitutions, where a double inversion process can lead to retention of configuration. mdpi.comechemi.com Investigating the factors that influence the competition between different reaction pathways, such as the formation of isomeric products, will also be a key area of study. For instance, in the reaction of selenium dibromide with 1,5-cyclooctadiene, the formation of the isomeric 2,5-dibromo-9-selenabicyclo[4.2.1]nonane alongside the desired 9-thiabicyclo[3.3.1]nonane analog has been observed. mdpi.com

Advanced spectroscopic techniques and kinetic studies will be instrumental in mapping these complex reaction landscapes and understanding the influence of substituents and reaction conditions on the observed outcomes.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding the structure and reactivity of bicyclic compounds. rsc.orgacs.orgnih.gov For the 9-thiabicyclo[3.3.1]nonane framework, computational modeling can provide valuable insights into:

Conformational Analysis: Predicting the preferred conformations (e.g., chair-chair vs. chair-boat) of different derivatives and understanding how heteroatom substitution influences conformational preferences. rsc.orgnih.gov For example, the "Hockey Sticks" effect, where lone pair-lone pair repulsion in the chair-chair conformer of some hetero-substituted bicyclo[3.3.1]nonanes leads to a preference for the boat-chair conformer, can be rationalized through computational studies. rsc.orgnih.gov

Reaction Mechanisms: Calculating transition state energies to elucidate reaction pathways and predict the stereochemical outcomes of reactions.

Structure-Property Relationships: Correlating calculated electronic and steric properties with experimentally observed reactivity and biological activity. numberanalytics.com

Future efforts in this area will likely involve the use of more sophisticated computational models to handle larger and more complex systems, providing a more accurate prediction of molecular behavior.

Design and Synthesis of Novel Scaffolds Based on the 9-Thiabicyclo[3.3.1]nonane Core

The 9-thiabicyclo[3.3.1]nonane framework serves as a "privileged scaffold" for the development of new molecules with diverse functionalities and potential applications. nih.gov A significant area of future research will be the design and synthesis of novel scaffolds derived from this core structure.

This includes the introduction of different heteroatoms into the bicyclic system. For example, the synthesis of selenium-containing analogs, such as 9-selenabicyclo[3.3.1]nonanes, has been explored, and these compounds have shown interesting biological activities. mdpi.comnih.govmdpi.comnih.gov Comparing the reactivity and properties of sulfur- and selenium-containing analogs has revealed a higher anchimeric assistance effect from the selenium atom. mdpi.com

Furthermore, the development of methods to introduce a variety of functional groups at different positions on the bicyclic ring will continue to be a focus. This allows for the creation of libraries of compounds for screening in various applications, from materials science to medicinal chemistry. numberanalytics.commdpi.com For instance, the synthesis of 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonanes has opened up a new family of derivatives with potential applications. nih.gov

Starting MaterialReagent(s)ProductResearch Focus
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneSodium azide (B81097), Sodium cyanide2,6-Diazido-9-thiabicyclo[3.3.1]nonane, 2,6-Dicyano-9-thiabicyclo[3.3.1]nonaneVersatile scaffold for nucleophilic substitution mdpi.comnih.gov
1,5-CyclooctadieneSulfur dichloride, Sulfuryl chloride2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneImproved synthesis of the core scaffold mdpi.comresearchgate.net
2,6-Dibromo-9-selenabicyclo[3.3.1]nonaneSodium azide2,6-Diazido-9-selenabicyclo[3.3.1]nonaneSynthesis of selenium analogs researchgate.net
2,6-Dibromo-9-selenabicyclo[3.3.1]nonane bis-isothiouronium saltAlkyl, allyl, and benzyl (B1604629) halides2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonane derivativesNew family of disulfanyl derivatives nih.gov

Integration with Emerging Chemical Methodologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of emerging technologies is set to revolutionize the field of chemical synthesis, and the study of this compound is no exception.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the potential for process automation. numberanalytics.com The development of continuous flow processes for the synthesis of 9-thiabicyclo[3.3.1]nonane and its derivatives could significantly enhance production efficiency.

Machine learning (ML) is rapidly becoming a powerful tool in computer-aided synthesis planning (CASP). nih.govrsc.org ML algorithms can be trained on vast datasets of chemical reactions to:

Predict Reaction Outcomes: Anticipate the products and potential side products of a given reaction. nih.gov

Retrosynthetic Analysis: Propose synthetic routes to a target molecule. nih.govrsc.org

Optimize Reaction Conditions: Predict the optimal set of conditions (e.g., temperature, solvent, catalyst) for a given transformation. rsc.org

By leveraging machine learning, researchers can accelerate the discovery of new synthetic routes to novel 9-thiabicyclo[3.3.1]nonane-based compounds and optimize their synthesis. numberanalytics.comharvard.edu The combination of computational modeling, high-throughput screening, and automated synthesis platforms guided by machine learning holds immense promise for the future of chemical research in this area. acs.org

Q & A

Q. How can researchers address contradictory biological activity data for this compound analogs?

  • Methodological Answer :
  • Validate assays with positive/negative controls (e.g., known kinase inhibitors).
  • Perform dose-response curves (IC50_{50}) across multiple cell lines.
  • Use meta-analysis to reconcile differences in published EC50_{50} values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
9-Thiabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
9-Thiabicyclo[3.3.1]nonan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.